4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 730950-18-2
VCID: VC7077903
InChI: InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18)
SMILES: CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl
Molecular Formula: C14H19Cl2NO
Molecular Weight: 288.21

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide

CAS No.: 730950-18-2

Cat. No.: VC7077903

Molecular Formula: C14H19Cl2NO

Molecular Weight: 288.21

* For research use only. Not for human or veterinary use.

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide - 730950-18-2

Specification

CAS No. 730950-18-2
Molecular Formula C14H19Cl2NO
Molecular Weight 288.21
IUPAC Name 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
Standard InChI InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18)
Standard InChI Key NLMGGJNMDXMICV-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is defined by the systematic IUPAC name 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide, reflecting its substitution pattern. Its molecular formula, C₁₄H₁₉Cl₂NO, corresponds to a molar mass of 288.21 g/mol. The structural arrangement consists of a four-carbon butanamide chain with a terminal chlorine atom and a diethyl-substituted aromatic ring bearing an additional chlorine at the meta position relative to the amide linkage.

Table 1: Key Identifiers of 4-Chloro-N-(3-Chloro-2,6-Diethylphenyl)Butanamide

PropertyValue
CAS Number730950-18-2
Molecular FormulaC₁₄H₁₉Cl₂NO
Molecular Weight288.21 g/mol
SMILESCCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl
InChIKeyNLMGGJNMDXMICV-UHFFFAOYSA-N

The SMILES notation clarifies the connectivity: two ethyl groups (CCC) occupy the 2- and 6-positions of the benzene ring, with chlorine atoms at positions 3 and 4 of the butanamide chain. The InChIKey provides a standardized hash for database referencing, critical for computational chemistry applications.

Spectroscopic and Crystallographic Data

While experimental crystallographic data remain unpublished, analogous chloroaromatic amides exhibit planar amide groups with dihedral angles of 5–10° between the aromatic ring and carbonyl plane. Nuclear magnetic resonance (NMR) predictions suggest characteristic signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.8–3.1 ppm (N–CH₂), and δ 6.7–7.1 ppm (aromatic protons). Fourier-transform infrared (FTIR) spectra would likely show stretches at ~1650 cm⁻¹ (amide C=O) and ~750 cm⁻¹ (C–Cl).

Synthesis and Manufacturing

Reaction Pathways

The synthesis follows a two-step protocol derived from analogous butanamide derivatives:

  • Chlorination of Butyric Acid:
    Butyric acid undergoes chlorination with thionyl chloride (SOCl₂) to form 4-chlorobutyryl chloride, a reactive intermediate.

  • Amidation with 3-Chloro-2,6-Diethylaniline:
    The acid chloride reacts with 3-chloro-2,6-diethylaniline in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to scavenge HCl.

4-ClC₃H₆COCl+C₆H₃Cl(C₂H₅)₂NH₂Et₃NC₁₄H₁₉Cl₂NO+2HCl\text{4-ClC₃H₆COCl} + \text{C₆H₃Cl(C₂H₅)₂NH₂} \xrightarrow{\text{Et₃N}} \text{C₁₄H₁₉Cl₂NO} + 2 \text{HCl}

Yields typically range from 65–75% after silica gel chromatography.

Industrial Production Challenges

Scale-up efforts face hurdles due to:

  • Exothermic Reactivity: Rapid HCl evolution during amidation necessitates precise temperature control (<5°C).

  • Byproduct Formation: Incomplete chlorination generates 3-chloro-N-(2,6-diethylphenyl)butanamide, requiring rigorous purification.

  • Solvent Recovery: Dichloromethane’s environmental impact drives research into alternative solvents (e.g., cyclopentyl methyl ether).

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data gaps persist, but predictions using group contribution methods estimate:

  • Melting Point: 98–102°C (DSC)

  • LogP (Octanol-Water): 3.8 ± 0.2 (indicating high lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate.

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

  • Hydrolysis: Amide bond cleavage at pH <2 or >12, forming 4-chlorobutyric acid and 3-chloro-2,6-diethylaniline.

  • Photodegradation: UV exposure (λ = 254 nm) induces dechlorination, yielding N-(2,6-diethylphenyl)butanamide.

Applications in Research and Industry

Agrochemical Intermediate

The compound’s chloroaromatic structure serves as a precursor to herbicides targeting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies suggest that the diethyl groups enhance membrane permeability in plant tissues.

Polymer Science

Incorporated into polyamide backbones, it imparts flame retardancy due to chlorine’s radical-scavenging action. Pilot-scale composites show Limiting Oxygen Index (LOI) values of 28–32%, comparable to decabromodiphenyl ether.

HazardPrecautionary Measures
Skin ContactNitrile gloves; immediate washing
InhalationFume hood; N95/P2 respirator
Eye ExposureGoggles; saline flush

Environmental Impact

The compound’s Persistence (P): 35–40 days (OECD 301B) and Bioaccumulation Factor (BAF): 1,200 L/kg suggest moderate environmental risk. Photodegradation products show reduced toxicity but higher mobility in aquatic systems.

Future Research Directions

  • Toxicokinetics: Clarify ADME (Absorption, Distribution, Metabolism, Excretion) profiles using radiolabeled analogs.

  • Green Synthesis: Explore biocatalytic amidation using lipases or proteases.

  • Polymer Applications: Optimize flame-retardant efficiency while minimizing chlorine content.

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